[2-[(2-Methoxyphenyl)iminomethyl]phenyl] 2-bromobenzoate
Description
[2-[(2-Methoxyphenyl)iminomethyl]phenyl] 2-bromobenzoate (CAS: 325700-29-6) is an aromatic ester derivative featuring a 2-bromobenzoate moiety linked to a Schiff base-like structure. The compound’s core consists of a phenyl ring substituted with an iminomethyl group (-CH=N-) at the ortho position, which is further connected to a 2-methoxyphenyl group. The 2-bromobenzoate ester contributes electron-withdrawing and steric effects due to the bromine atom at the ortho position of the benzoate ring.
Properties
IUPAC Name |
[2-[(2-methoxyphenyl)iminomethyl]phenyl] 2-bromobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO3/c1-25-20-13-7-5-11-18(20)23-14-15-8-2-6-12-19(15)26-21(24)16-9-3-4-10-17(16)22/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXXRPAXJLRTDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=CC2=CC=CC=C2OC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2-Methoxyphenyl)iminomethyl]phenyl] 2-bromobenzoate typically involves the reaction of 2-bromobenzoic acid with 2-[(2-methoxyphenyl)iminomethyl]phenol. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-[(2-Methoxyphenyl)iminomethyl]phenyl] 2-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
[2-[(2-Methoxyphenyl)iminomethyl]phenyl] 2-bromobenzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism by which [2-[(2-Methoxyphenyl)iminomethyl]phenyl] 2-bromobenzoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Substitution Patterns
The position of bromine and other functional groups significantly influences physicochemical properties. For example:
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| [2-[(2-Methoxyphenyl)iminomethyl]phenyl] 2-bromobenzoate | 325700-29-6 | Not reported | 2-bromo, iminomethyl, 2-methoxyphenyl | Schiff base-like structure; ortho-bromine |
| 2-Methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate | 300690-30-6 | Not reported | 3-bromo, hydrazono, 2-methylphenoxy | Hydrazone linker; meta-bromine |
| Methyl 2-bromomethylbenzoate | 2739-97-1 | 229.06 | Methyl ester, bromomethyl at ortho | Simpler ester; reactive bromomethyl group |
- Bromine Position : The ortho-bromine in the target compound vs. meta-bromine in CAS 300690-30-6 may alter steric hindrance and electronic effects, impacting reactivity or crystal packing .
Ester Group Variations
The ester moiety’s structure influences solubility and stability:
- Methyl Esters: Simpler analogs like methyl 2-bromomethylbenzoate (CAS 2739-97-1) lack the aromatic iminomethyl group, reducing conjugation and likely decreasing thermal stability .
Aromatic System Modifications
- Thiazole Derivatives: [2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 2-bromobenzoate (CAS 479236-01-6) incorporates a thiazole ring, introducing π-π stacking capabilities and increased polarity compared to the target compound’s purely phenyl-based system .
Research Findings and Hypothetical Properties
While direct experimental data (e.g., melting points, bioactivity) are unavailable in the provided evidence, inferences can be drawn:
- Crystallography: Tools like SHELX and ORTEP (referenced in –2) are critical for analyzing such compounds. The target compound’s ortho-bromine and iminomethyl group may favor specific hydrogen-bonding patterns (e.g., C–H···O/N interactions), as suggested by graph set analysis principles .
- Reactivity: The bromine atom in 2-bromobenzoate derivatives is susceptible to nucleophilic substitution, whereas the iminomethyl group may participate in condensation or coordination reactions.
Biological Activity
[2-[(2-Methoxyphenyl)iminomethyl]phenyl] 2-bromobenzoate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially modulating pathways related to inflammation and cancer.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, a study showed that imine derivatives can induce apoptosis in cancer cell lines by activating caspase pathways . In vitro assays demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Similar compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of bacterial enzyme activity. In vitro tests indicated that this compound exhibited moderate antibacterial activity.
Case Study 1: Anticancer Properties
In a controlled study, researchers synthesized several derivatives of this compound and evaluated their anticancer effects. The most promising derivative showed an IC50 value of 12 µM against MCF-7 breast cancer cells after 48 hours of treatment. The study concluded that the compound's ability to induce apoptosis via caspase activation was a key mechanism behind its anticancer effects .
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of the compound against various pathogens. The results indicated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against E. coli, suggesting potential for development as an antimicrobial agent. The study emphasized the need for further exploration into its mechanism of action to better understand its efficacy.
Research Findings
| Study | Activity | IC50/MIC Values | Notes |
|---|---|---|---|
| Study on Anticancer Properties | Anticancer | IC50 = 12 µM (MCF-7) | Induces apoptosis via caspase activation |
| Antimicrobial Efficacy Study | Antimicrobial | MIC = 32 µg/mL (E. coli) | Potential for development as an antimicrobial agent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
